molecular formula C18H19N3O3S B296232 N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B296232
M. Wt: 357.4 g/mol
InChI Key: WQMVNMOSOHOGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where it has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as a fluorescent probe for imaging and detection of cancer cells.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It may also modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of novel drug delivery systems may improve its bioavailability and reduce its toxicity towards normal cells. Finally, more studies are needed to elucidate the mechanism of action and the molecular targets of this compound, which may lead to the discovery of new therapeutic targets for cancer.
Conclusion
This compound is a promising compound with potential applications in cancer research. Its high potency and specificity towards cancer cells, coupled with its low toxicity towards normal cells, make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and molecular targets, and to develop more efficient synthesis methods and drug delivery systems.

Synthesis Methods

The synthesis of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting product is then treated with dimethylamine to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N,4-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-13-4-8-15(9-5-13)18-19-17(24-20-18)12-21(3)25(22,23)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3

InChI Key

WQMVNMOSOHOGPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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